

# A Spectroscopic Guide to Prehelminthosporol: Unveiling the Molecular Architecture

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## Compound of Interest

Compound Name: *Prehelminthosporol*

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

## Introduction

**Prehelminthosporol**, a sesquiterpenoid natural product, is a significant secondary metabolite produced by the plant pathogenic fungus *Bipolaris sorokiniana*. As a member of the sesquiterpene class of sesquiterpenoids, its unique bicyclo[3.2.1]octane core structure and biological activities have garnered considerable interest in the scientific community. Understanding the precise molecular architecture of **Prehelminthosporol** is fundamental to elucidating its biosynthetic pathways, mechanism of action, and potential applications in drug discovery and development. Spectroscopic analysis provides the definitive toolkit for this structural elucidation, offering a detailed fingerprint of the molecule's atomic composition and connectivity.

This technical guide provides a comprehensive overview of the key spectroscopic data for **Prehelminthosporol**, focusing on Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. By synthesizing data from authoritative sources and providing insights into the interpretation of these spectra, this document serves as a valuable resource for researchers working with **Prehelminthosporol** and related natural products.

## Chemical Structure of Prehelminthosporol

**Prehelminthosporol** possesses the molecular formula  $C_{15}H_{22}O_2$ , corresponding to a molecular weight of 234.34 g/mol. A critical feature of its structure is the presence of a hemiacetal, which gives rise to two epimers that can exist in equilibrium. This stereochemical complexity is important to consider when interpreting spectroscopic data, particularly NMR spectra, where the presence of epimers can lead to the observation of two sets of signals for nearby atoms.

## Mass Spectrometry (MS): Determining Molecular Mass and Fragmentation

Mass spectrometry is a cornerstone technique for determining the molecular weight and elemental composition of a compound, as well as gaining structural insights through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) analysis of **Prehelminthosporol** is consistent with its molecular formula,  $C_{15}H_{22}O_2$ . In positive ion mode, a protonated molecule  $[M+H]^+$  would be expected, while in negative ion mode, a deprotonated molecule  $[M-H]^-$  could be observed.

Key Mass Spectrometry Data for **Prehelminthosporol** Analogs:

Ion Type	Observed m/z	Technique	Interpretation
[M+H] <sup>+</sup>	253.1804	HRESIMS	Protonated molecule of a related dihydroxy analog (Bipolarisorokin B)[1]
[M+Na] <sup>+</sup>	275.1617	HRESIMS	Sodium adduct of a related dihydroxy analog (Bipolarisorokin B)[1]
Selected Ion	219	LC-MS	Likely a fragment ion of Prehelminthosporol, possibly representing the loss of a methyl group and a water molecule, or [M-H-H <sub>2</sub> O] <sup>-</sup> . [2]

The fragmentation pattern of seco-sativene sesquiterpenoids in tandem mass spectrometry (MS/MS) often involves characteristic neutral losses, such as water (H<sub>2</sub>O), and rearrangements like the McLafferty rearrangement.[3] These fragmentation pathways provide valuable clues for the structural identification of this class of compounds.[3]

## Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)

- **Sample Preparation:** A dilute solution of purified **Prehelminthosporol** is prepared in a suitable solvent such as methanol or acetonitrile.
- **Chromatographic Separation:** The sample is injected onto a reverse-phase C18 column. A gradient elution is typically employed, starting with a high percentage of water (often with a small amount of formic acid to aid ionization) and gradually increasing the percentage of organic solvent (e.g., acetonitrile or methanol).

- **Ionization:** The eluent from the HPLC is directed to an electrospray ionization (ESI) source, which generates gas-phase ions of the analyte.
- **Mass Analysis:** The ions are guided into a mass analyzer (e.g., Time-of-Flight (TOF) or Quadrupole) where their mass-to-charge ratios ( $m/z$ ) are measured. For structural elucidation, tandem mass spectrometry (MS/MS) can be performed by selecting the parent ion, subjecting it to collision-induced dissociation (CID), and analyzing the resulting fragment ions.

## Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy probes the vibrational frequencies of bonds within a molecule, providing a characteristic spectrum that reveals the presence of specific functional groups. The IR spectrum of **Prehelminthosporol** and its analogs is distinguished by absorptions corresponding to hydroxyl and carbonyl functionalities, as well as carbon-carbon double and single bonds.

Characteristic IR Absorption Bands for **Prehelminthosporol** and Analogs:

Wavenumber (cm <sup>-1</sup> )	Vibration Type	Functional Group	Significance
~3360	O-H stretch (broad)	Hydroxyl (-OH)	Confirms the presence of the alcohol/hemiacetal group. <a href="#">[1]</a>
~2947, 2833	C-H stretch	Alkane (sp <sup>3</sup> C-H)	Indicates the saturated hydrocarbon backbone of the molecule. <a href="#">[1]</a>
~1651	C=O stretch	Aldehyde/Ketone	Suggests the presence of a carbonyl group, which in Preheliminthosporol is part of the hemiacetal. <a href="#">[1]</a>
~1454	C-H bend	Alkane (CH <sub>2</sub> , CH <sub>3</sub> )	Further confirms the aliphatic nature of the structure. <a href="#">[1]</a>
~1114, 1031	C-O stretch	Alcohol/Ether	Consistent with the hydroxyl and ether linkages in the hemiacetal ring. <a href="#">[1]</a>

The broadness of the O-H stretching band is indicative of hydrogen bonding, which is expected for a molecule with a hydroxyl group.

## Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

- **Sample Preparation:** A small amount of the purified, solid **Preheliminthosporol** is placed directly onto the ATR crystal (e.g., diamond or germanium).

- **Data Acquisition:** The IR beam is directed through the ATR crystal and reflects off the internal surface in contact with the sample. The evanescent wave penetrates a short distance into the sample, where absorption occurs at specific frequencies.
- **Spectrum Generation:** The detector measures the attenuated IR beam, and a Fourier transform is applied to the interferogram to generate the infrared spectrum. A background spectrum of the clean ATR crystal is collected and subtracted from the sample spectrum.

## Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity

NMR spectroscopy is the most powerful tool for the complete structure elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of each atom. For **Preheliminthosporol**, both  $^1\text{H}$  and  $^{13}\text{C}$  NMR are essential, and 2D NMR techniques (like COSY, HSQC, and HMBC) are used to piece together the molecular puzzle.

Due to the existence of epimers at the hemiacetal carbon, the NMR spectra of **Preheliminthosporol** can be complex, often showing two sets of signals for protons and carbons near the stereocenter. The data presented here are based on the analysis of closely related seco-sativene sesquiterpenoids isolated from *Bipolaris* species.

### $^1\text{H}$ NMR Spectroscopy

The  $^1\text{H}$  NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. Key features for a **Preheliminthosporol**-type structure include signals for methyl groups (singlets and doublets), methylene protons (often complex multiplets due to diastereotopicity), methine protons, and the characteristic signal for the hemiacetal proton.

Representative  $^1\text{H}$  NMR Data for a Seco-Sativene Sesquiterpenoid (Bipolenin K) in  $\text{CD}_3\text{OD}$ :

Position	$\delta$ (ppm)	Multiplicity	J (Hz)
2	5.34	s	6.9
5	2.59	m	
6 $\alpha$	1.83	m	
6 $\beta$	1.55	m	
7	2.39	m	
8	5.61	s	
10	2.50	m	
11	2.07	m	
12 $\alpha$	1.90	m	
12 $\beta$	1.63	m	
13	1.05	d	
14	0.99	s	
15	1.70	s	

Data adapted from Phan et al., 2019.[4]

## <sup>13</sup>C NMR Spectroscopy

The <sup>13</sup>C NMR spectrum reveals the number of unique carbon atoms and their chemical environments. The spectrum of a **Preheliminthosporol**-type molecule will show signals in the aliphatic region for methyl, methylene, and methine carbons, as well as downfield signals for olefinic carbons and the hemiacetal carbon.

Representative <sup>13</sup>C NMR Data for a Seco-Sativene Sesquiterpenoid (Bipolenin K) in CD<sub>3</sub>OD:

Position	$\delta$ (ppm)	Carbon Type
1	148.6	C
2	102.3	CH
3	160.2	C
4	44.8	C
5	49.9	CH
6	36.3	CH <sub>2</sub>
7	40.5	CH
8	125.1	CH
9	142.1	C
10	50.1	CH
11	35.7	CH
12	31.9	CH <sub>2</sub>
13	21.3	CH <sub>3</sub>
14	16.0	CH <sub>3</sub>
15	11.7	CH <sub>3</sub>

Data adapted from Phan et al., 2019.[\[4\]](#)

## Experimental Protocol: NMR Spectroscopy

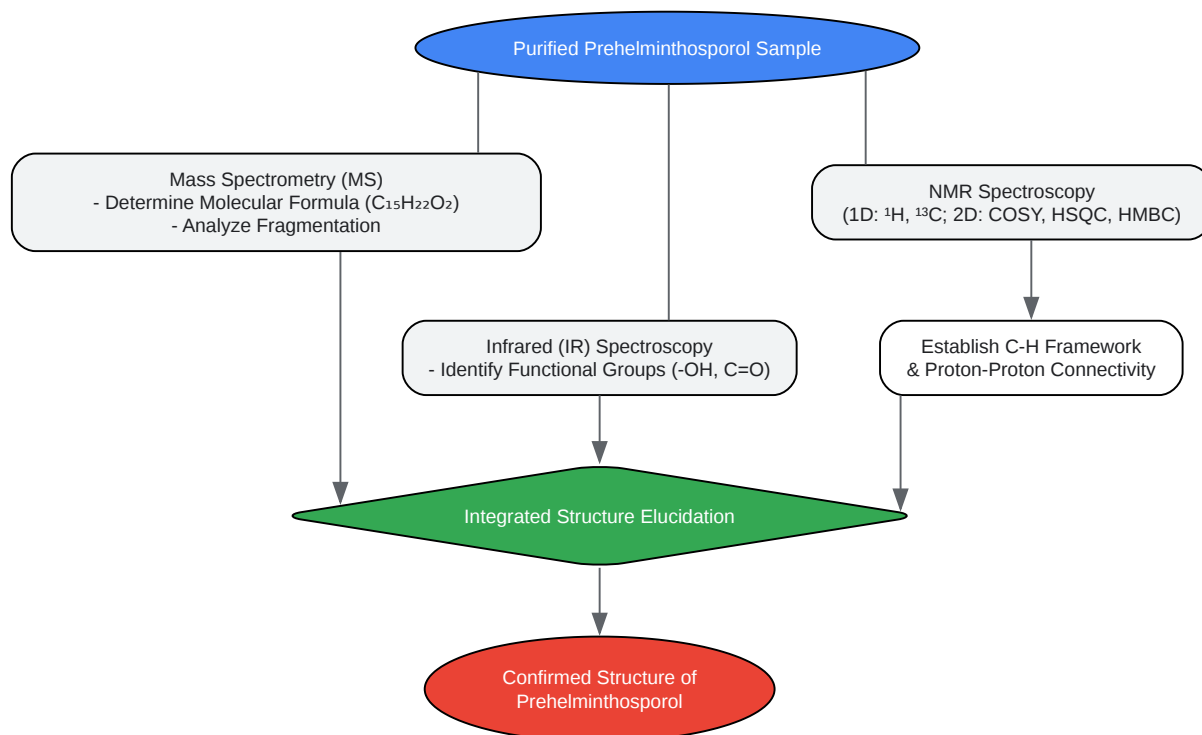
- **Sample Preparation:** Approximately 1-5 mg of purified **Preheminthosporol** is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>, CD<sub>3</sub>OD, or DMSO-d<sub>6</sub>) in a 5 mm NMR tube. Tetramethylsilane (TMS) is often added as an internal standard ( $\delta$  0.00 ppm).
- **Data Acquisition:** The NMR tube is placed in the spectrometer. For <sup>1</sup>H NMR, a standard pulse sequence is used. For <sup>13</sup>C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum to single lines for each carbon.



- 2D NMR Experiments: A series of 2D NMR experiments are conducted to establish connectivity:
  - COSY (Correlation Spectroscopy): Identifies proton-proton ( $^1\text{H}$ - $^1\text{H}$ ) spin-spin coupling, revealing adjacent protons.
  - HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton-carbon ( $^1\text{H}$ - $^{13}\text{C}$ ) pairs.
  - HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, crucial for connecting molecular fragments.
- Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected to produce the final spectra.

## Integrated Spectroscopic Analysis Workflow

The definitive structural elucidation of **Preheliminthosporol** is achieved by integrating the data from all spectroscopic techniques. The workflow below illustrates the logical progression from initial characterization to the final confirmed structure.



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Caption: Workflow for the structural elucidation of **Preheliminthosporol**.

## Conclusion

The spectroscopic characterization of **Preheliminthosporol** provides a detailed molecular portrait essential for its study and potential exploitation. Mass spectrometry confirms its elemental composition and offers clues to its structure through fragmentation. Infrared spectroscopy rapidly identifies key functional groups, namely the hydroxyl and carbonyl moieties of the hemiacetal. Finally, a full suite of NMR experiments provides the unambiguous atom-by-atom connectivity and stereochemical information required to define its complex three-dimensional architecture. The data and protocols presented in this guide offer a foundational resource for researchers, enabling confident identification and further investigation of this biologically active fungal metabolite.

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